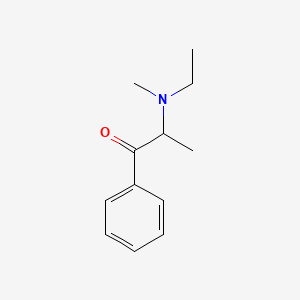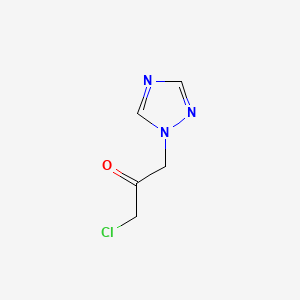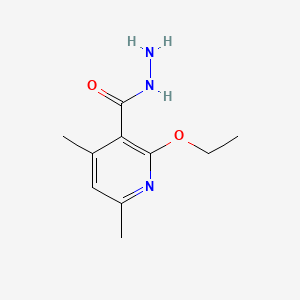
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid, also known as HANC, is a compound that has been studied for its potential applications in the field of medicine. This molecule is a derivative of naphthalene and contains a carboxylic acid group, a hydroxyl group, and an acetyl group. HANC has been synthesized using various methods and has been shown to have potential as an anti-inflammatory and anti-cancer agent.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid is not fully understood. However, studies have shown that 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid can inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines. 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to programmed cell death.
Biochemical and Physiological Effects:
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has been shown to have several biochemical and physiological effects. Studies have shown that 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid can inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid in lab experiments is that it has been shown to have potential applications in the field of medicine. 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has been shown to have anti-inflammatory and anti-cancer properties, which can be useful in the development of new drugs for the treatment of various diseases.
One limitation of using 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid in lab experiments is that the mechanism of action of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid is not fully understood. Further research is needed to fully understand how 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid works and how it can be used in the treatment of various diseases.
Orientations Futures
There are several future directions for research on 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid. One area of research could focus on the development of new drugs that are based on the structure of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid. Another area of research could focus on the use of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid in combination with other drugs to enhance its anti-inflammatory and anti-cancer properties. Further research is also needed to fully understand the mechanism of action of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid and how it can be used in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has been achieved using several methods. One of the most common methods involves the reaction of 2-naphthalenecarboxylic acid with acetic anhydride to form 2-acetylnaphthalene. This compound is then reacted with 5-bromo-2-hydroxybenzaldehyde to form the intermediate compound, which is then treated with sodium borohydride to produce 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid. Other methods involve the use of palladium-catalyzed reactions or the use of microwave irradiation.
Applications De Recherche Scientifique
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has been the subject of several scientific studies due to its potential applications in the field of medicine. One area of research has focused on the anti-inflammatory properties of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid. Studies have shown that 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid can inhibit the production of inflammatory cytokines, which are molecules that play a role in the development of various inflammatory diseases such as rheumatoid arthritis and asthma.
Another area of research has focused on the anti-cancer properties of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid. Studies have shown that 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid can induce apoptosis, which is a process of programmed cell death, in cancer cells. 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propriétés
Numéro CAS |
1797121-79-9 |
|---|---|
Nom du produit |
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid |
Formule moléculaire |
C20H16O5 |
Poids moléculaire |
336.343 |
Nom IUPAC |
4-[(5-acetyl-2-hydroxyphenyl)methyl]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H16O5/c1-11(21)12-6-7-18(22)14(8-12)9-13-10-17(20(24)25)19(23)16-5-3-2-4-15(13)16/h2-8,10,22-23H,9H2,1H3,(H,24,25) |
Clé InChI |
XCFNFFKMJVRJTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)CC2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











